
1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonic acid is a heterocyclic compound featuring a pyrazole ring substituted with a methyl group at the 1-position, a trifluoromethyl group at the 3-position, and a sulfonic acid group at the 4-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonic acid typically involves the reaction of 1-methyl-3-(trifluoromethyl)-1H-pyrazole with a sulfonating agent. One common method involves the use of chlorosulfonic acid or sulfur trioxide in the presence of a suitable solvent, such as dichloromethane, under controlled temperature conditions .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentration, are crucial for large-scale synthesis .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The sulfonic acid group can be oxidized to form sulfonyl derivatives.
Reduction: The trifluoromethyl group can be reduced under specific conditions to yield difluoromethyl or monofluoromethyl derivatives.
Substitution: The sulfonic acid group can be substituted with other functional groups, such as halogens or alkyl groups, using appropriate reagents
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents like thionyl chloride or alkylating agents like alkyl halides
Major Products:
Oxidation: Sulfonyl chlorides or sulfonamides.
Reduction: Difluoromethyl or monofluoromethyl derivatives.
Substitution: Halogenated or alkylated pyrazole derivatives
Applications De Recherche Scientifique
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonic acid has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The sulfonic acid group can form strong hydrogen bonds with target proteins, leading to inhibition or modulation of their activity .
Comparaison Avec Des Composés Similaires
- 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-boronic acid pinacol ester
- 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-boronic acid
- 1-Methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxylic acid
Comparison: 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonic acid is unique due to the presence of the sulfonic acid group, which imparts distinct chemical reactivity and solubility properties compared to its boronic acid or carboxylic acid counterparts. The trifluoromethyl group in all these compounds contributes to their stability and lipophilicity, making them valuable in various applications .
Propriétés
Formule moléculaire |
C5H5F3N2O3S |
|---|---|
Poids moléculaire |
230.17 g/mol |
Nom IUPAC |
1-methyl-3-(trifluoromethyl)pyrazole-4-sulfonic acid |
InChI |
InChI=1S/C5H5F3N2O3S/c1-10-2-3(14(11,12)13)4(9-10)5(6,7)8/h2H,1H3,(H,11,12,13) |
Clé InChI |
QLPKMVDWFPTSSX-UHFFFAOYSA-N |
SMILES canonique |
CN1C=C(C(=N1)C(F)(F)F)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


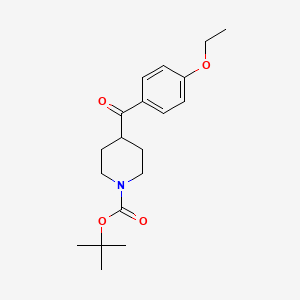
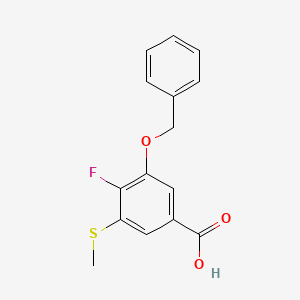

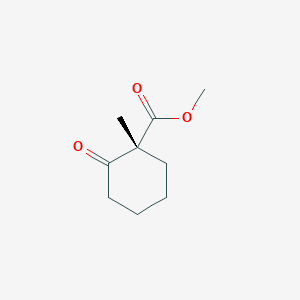

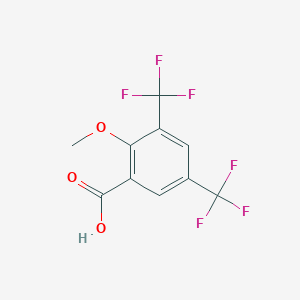

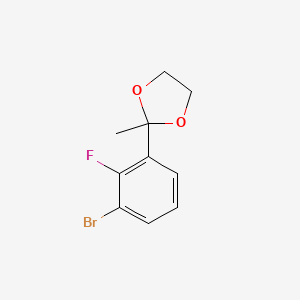
![tert-butyl (3S,4R)-4-cyano-4-cyclopropyl-1-[(4-methoxyphenyl)methyl]-5-oxo-pyrrolidine-3-carboxylate](/img/structure/B14026195.png)
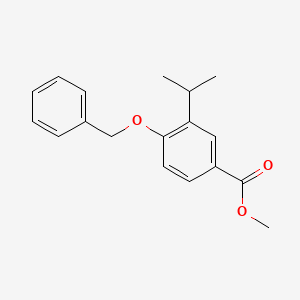
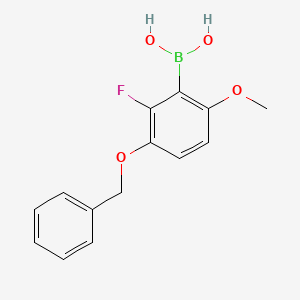
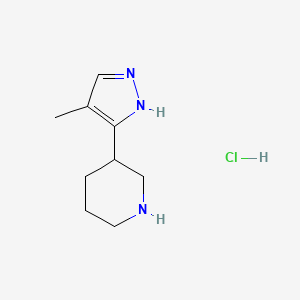
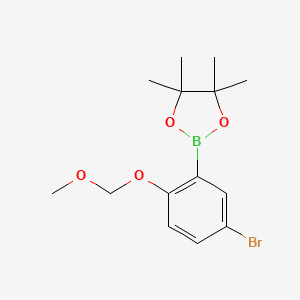
![(((3AR,5R,6S,6AR)-6-(Benzyloxy)-5-((benzyloxy)methyl)-2,2-dimethyltetrahydrofuro[2,3-D][1,3]dioxol-5-YL)ethynyl)triethylsilane](/img/structure/B14026219.png)
